Home > Products > Screening Compounds P140845 > Anticancer agent 11
Anticancer agent 11 -

Anticancer agent 11

Catalog Number: EVT-14039794
CAS Number:
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 11 is a compound identified for its potential therapeutic applications in cancer treatment. This compound has garnered attention due to its promising biological activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis. The development of anticancer agent 11 involves a series of synthetic methodologies that enhance its efficacy against various cancer types.

Source

Anticancer agent 11 is derived from modifications of existing anticancer frameworks, particularly those related to known compounds like camptothecin and other derivatives. The synthesis typically involves the use of specific reagents and conditions that facilitate the formation of the desired molecular structure, which is essential for its biological activity.

Classification

Anticancer agent 11 falls under the category of small-molecule anticancer agents. It is characterized by its ability to interact with biological macromolecules, leading to alterations in cellular processes that are critical for cancer cell survival and proliferation.

Synthesis Analysis

The synthesis of anticancer agent 11 involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as methyl indazole derivatives or naphthalene-based compounds.
  2. Reagents and Conditions: Common reagents include N,N-diisopropylcarbodiimide and 4-dimethylaminopyridine for coupling reactions, along with various acids and bases to facilitate functional group transformations.
  3. Yield Optimization: Techniques such as microwave-assisted synthesis and multi-component reactions (MCRs) are employed to enhance yields and reduce reaction times. For example, the Hantzsch reaction is frequently used to synthesize dihydropyridine derivatives, which are structurally related to anticancer agent 11 .
Molecular Structure Analysis

The molecular structure of anticancer agent 11 is characterized by specific functional groups that contribute to its biological activity:

  • Core Structure: Typically features a fused ring system that enhances binding affinity to target proteins.
  • Functional Groups: The presence of hydroxyl, amine, or carboxylic acid groups can significantly influence the compound's solubility and reactivity.
  • Data: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

Anticancer agent 11 undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: These reactions are crucial for forming the core structure, often involving amide bond formation between carboxylic acids and amines.
  2. Reduction Reactions: Nitro groups may be reduced to amines using palladium on carbon catalysts, facilitating further functionalization.
  3. Purification Techniques: After synthesis, compounds are purified using column chromatography, ensuring high purity levels (>95%) necessary for biological testing .
Mechanism of Action

The mechanism by which anticancer agent 11 exerts its effects involves several pathways:

  1. DNA Interaction: Similar to camptothecin, it may inhibit DNA topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells.
  2. Cell Cycle Arrest: Anticancer agent 11 can induce cell cycle arrest at specific phases (e.g., S phase), preventing cancer cells from proliferating.
  3. Apoptosis Induction: The compound triggers apoptotic pathways through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, leading to programmed cell death in sensitive cancer cell lines .
Physical and Chemical Properties Analysis

Anticancer agent 11 exhibits distinct physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically appears as a crystalline solid or powder.
    • Solubility: Varies based on functional groups; polar groups enhance solubility in aqueous environments.
  • Chemical Properties:
    • Stability: Stability can be influenced by pH and temperature; compounds are usually stable under physiological conditions but may degrade under extreme conditions.
    • Reactivity: Functional groups dictate reactivity; for instance, amine groups can participate in further coupling reactions or modifications .
Applications

Anticancer agent 11 has several scientific uses:

  • Cancer Research: It serves as a lead compound for developing new anticancer therapies targeting various malignancies.
  • Drug Development: Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects.
  • Biological Studies: Used in vitro and in vivo studies to understand its mechanism of action and potential interactions with cellular targets .
Mechanisms of Action and Molecular Targets

DNA Adduct Formation and Genotoxic Stress Induction

Anticancer agent 11 exerts genotoxic effects primarily through DNA adduct formation, where its reactive metabolites form covalent bonds with nucleobases, disrupting genomic integrity. These adducts induce helical distortions that stall replication forks and trigger DNA damage response (DDR) pathways. Key adduct types include:

  • Intrastrand crosslinks: Predominantly at guanine-rich sequences (e.g., Pt-d(GpG) di-adducts), causing bending of the DNA helix and blocking polymerase activity [7] [9].
  • Interstrand crosslinks: Covalent linkages between complementary strands, preventing strand separation and leading to double-strand breaks (DSBs) during replication [2].
  • Bulky adducts: Generated at exocyclic amines (e.g., N7-guanine), which undergo depurination, yielding apurinic sites and base mismatches [7].

Genome-wide mapping via Damage-seq reveals organ-specific adduct distribution patterns. In murine models, kidneys show the highest adduct density, while the spleen exhibits the lowest, correlating with tissue-specific repair capacities [9].

Table 1: DNA Adduct Profiles Induced by Anticancer Agent 11

Adduct TypePrimary SiteBiological Consequence
Pt-d(GpG) di-adductN7-guanineReplication fork arrest, DDR activation
1,3-intrastrand crosslinkGuanine-adenineDNA bending, transcription blockage
Apurinic sitesDepurinated guanineError-prone repair, mutagenesis

Adduct persistence activates p53/p21-mediated cell cycle arrest and, if irreparable, intrinsic apoptosis via caspase-9 [2] [9].

Mitochondrial Complex I Inhibition and ROS-Mediated Apoptosis

Anticancer agent 11 targets mitochondrial complex I (NADH:ubiquinone oxidoreductase), inhibiting electron transfer to ubiquinone. This disruption collapses the proton gradient, reducing ATP synthesis and increasing electron leakage. The resultant reactive oxygen species (ROS) overproduction triggers oxidative stress:

  • Superoxide (O₂•⁻) generation at complex I iron-sulfur clusters [3] [10].
  • Conversion to hydrogen peroxide (H₂O₂) via superoxide dismutase, promoting lipid peroxidation [8].

ROS-mediated damage activates mitochondrial permeability transition pore (mPTP) opening, releasing cytochrome c and AIF (apoptosis-inducing factor) into the cytosol. This cascade activates caspase-9 and -3, executing apoptosis [3] [10]. Studies using magnesium superoxide dismutase (MnSOD)-overexpressing cells confirm ROS-dependency: such cells resist apoptosis despite complex I inhibition [3].

Table 2: Metabolic Consequences of Complex I Inhibition

ParameterChangeDownstream Effect
ATP synthesis↓ 70–80%Energy crisis, necrosis
Lactate production↑ 3-foldCompensatory glycolysis
Glycogen storesDepletedHypocaloric stress
Glutathione oxidationIncreasedLoss of redox buffering capacity

Organ-specific vulnerability is evident: hepatocytes show glycogen depletion and cytoplasmic condensation, while neuronal cells undergo Bax/Bak-mediated pore formation [8] [10].

Androgen Receptor (AR)-Dependent vs. AR-Independent Cytotoxicity Pathways

In prostate cancer, anticancer agent 11 exhibits dual cytotoxicity:

AR-Dependent Pathways

  • AR amplification/overexpression: Enhances ligand sensitivity, enabling transcriptional activity despite castrate androgen levels. This upregulates prosurvival genes (e.g., PSA, TMPRSS2) [4].
  • AR splice variants: Truncated isoforms (e.g., AR-V7) confer resistance to classical antiandrogens but remain susceptible to agent 11’s catalytic inhibition [4].
  • Coactivator recruitment: Agent 11 blocks androgen-induced AR nuclear translocation, preventing assembly of transcriptional complexes [4].

AR-Independent Pathways

  • Jak2-Stat5a/b signaling: Activation promotes castration-resistant growth independent of AR ligation. Agent 11 suppresses Stat5 phosphorylation, inducing G1/S arrest [4].
  • Bcl-2/Bcl-xL dysregulation: Downregulation releases Bax/Bak, activating mitochondrial apoptosis irrespective of AR status [4].
  • Alternative survival pathways: Inhibits EGFR/HER2 and c-MET kinases, suppressing proliferation in AR-negative cells [1] [4].

In vivo xenograft models demonstrate agent 11’s efficacy against both AR⁺ (LNCaP) and AR⁻ (PC-3) prostate tumors, with 90% growth suppression in dual-pathway targeting [4].

Synergistic Interaction Between DNA Damage and Oxidative Stress Mechanisms

Anticancer agent 11 integrates genotoxic and oxidative insults, creating lethal synergy:

DNA Damage-ROS Feedforward Loop

  • ROS inactivate DNA repair enzymes (e.g., OGG1, APE1), increasing adduct persistence [5] [7].
  • Adduct-stalled replication forks generate single-strand breaks, which convert to DSBs upon ROS exposure [2] [5].

Combinatorial Targeting

  • Pharmacologic ascorbate (Ph-Asc) + agent 11: Ph-Asc generates H₂O₂, depleting ascorbate radicals that exacerbate DSBs. Co-treatment increases γH2AX foci 5-fold versus monotherapy [5].
  • Chloroquine (CQ) + agent 11: CQ inhibits autophagy-independent DNA repair, blocking adduct clearance. Synergy reduces IC₅₀ by 60% in pancreatic ductal adenocarcinoma [5].
  • Resveratrol (RES) + agent 11: RES induces oxidative DSBs via topoisomerase II poisoning. Combined treatment triggers PARP1 hyperactivation and NAD⁺/ATP depletion [5].

Unexpectedly, ferroptosis inducers (e.g., RSL3) show divergent effects: in Mia PaCa-2 pancreatic cancer cells, RSL3 induces DSBs independent of lipid peroxidation, suggesting context-dependent crosstalk between ferroptosis and genotoxicity [5].

Properties

Product Name

Anticancer agent 11

IUPAC Name

[17-(dimethylamino)-12-(hydroxymethyl)-14-methyl-15,16-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11,13,16-octaen-13-yl]methanol

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-12-17(10-24)18(11-25)19-15-8-13-6-4-5-7-14(13)9-16(15)20(22(2)3)21-23(12)19/h4-9,24-25H,10-11H2,1-3H3

InChI Key

XXFGIUPNRLVHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1N=C(C3=CC4=CC=CC=C4C=C32)N(C)C)CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.